molecular formula C15H17N3O B11859108 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde CAS No. 648449-22-3

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde

Cat. No.: B11859108
CAS No.: 648449-22-3
M. Wt: 255.31 g/mol
InChI Key: QRJCUEYCCGXNKV-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is a chemical compound with the molecular formula C15H17N3O. It is a derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with 4-methylpiperidine. One common method includes the use of aldehyde intermediates, which react with 4-methylpiperidine under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline-6-carboxylic acid derivatives, alcohol derivatives, and substituted quinazoline compounds.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde has been extensively studied for its applications in various scientific fields:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Quinazolinone: A structurally similar compound with various pharmacological activities.

    2-Quinazolinone: Another isomer with different biological properties.

    4-Methylquinazoline: A derivative with distinct chemical reactivity.

Uniqueness

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinazoline core with the piperidine moiety makes it a valuable scaffold for drug development and organic synthesis .

Properties

CAS No.

648449-22-3

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde

InChI

InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3

InChI Key

QRJCUEYCCGXNKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

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